molecular formula C20H22N4O2 B6619690 N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 5499-13-8

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B6619690
CAS No.: 5499-13-8
M. Wt: 350.4 g/mol
InChI Key: BUTHITKWPVSBFS-UHFFFAOYSA-N
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Description

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazole ring, a cyclohexyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the cyclohexyl group. The oxazole ring is then synthesized and attached to the pyrazole ring. The final step involves the formation of the carboxamide group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced technologies to ensure consistency and quality. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole and oxazole rings, such as:

  • N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of structural elements, which confer distinct chemical properties and potential applications. Its specific arrangement of functional groups allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-14-18(19(23-26-14)15-8-4-2-5-9-15)20(25)22-17-12-13-21-24(17)16-10-6-3-7-11-16/h2,4-5,8-9,12-13,16H,3,6-7,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTHITKWPVSBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=NN3C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366514
Record name N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5499-13-8
Record name N-(2-cyclohexylpyrazol-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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